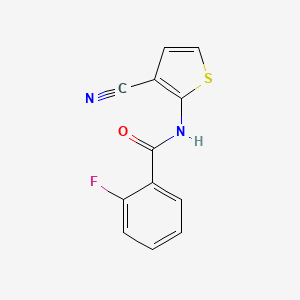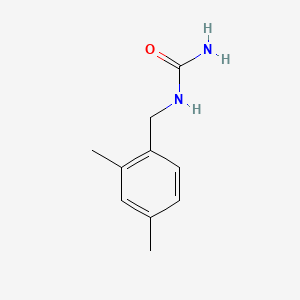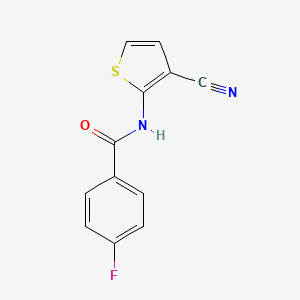![molecular formula C9H7ClN2O2 B6612737 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene CAS No. 188028-20-8](/img/structure/B6612737.png)
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene (CDT) is a novel synthetic organic compound with a wide range of potential applications in scientific research. It is a cyclic conjugated molecule composed of three fused rings of 7, 4, and 0 atoms, respectively, and it is produced through a unique synthesis process. CDT has several unique properties and has been studied for its potential use in a variety of scientific applications.
Applications De Recherche Scientifique
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has been studied for its potential use in a variety of scientific applications. It has been used as an antioxidant in the polymerization of polyethylene terephthalate (PET) to produce PET/5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene nanocomposites. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. This compound has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has several unique properties that make it useful for scientific research. It is an electron-rich molecule that can act as an electron-donor, allowing it to interact with electron-deficient molecules. This compound can also act as an electron-acceptor, allowing it to interact with electron-rich molecules. It has been shown to interact with enzymes, such as acetylcholinesterase and tyrosinase, and to inhibit their activity. This compound can also interact with DNA and RNA, and has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the prevention of oxidative damage to cells. It has also been studied for its potential anti-inflammatory effects, and has been shown to reduce inflammation in animal models. This compound has also been studied for its potential effects on the nervous system, and has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and can be produced in large quantities. It is also a relatively stable molecule, and is not easily degraded. Additionally, this compound can be used in a variety of scientific applications, including as an antioxidant, as an inhibitor of enzymes, and as an inhibitor of cancer cell growth. However, this compound also has several limitations for use in lab experiments. It is a relatively new compound, and its effects on humans and other organisms have not been extensively studied. Additionally, this compound is an electron-rich molecule, and thus can be susceptible to oxidation.
Orientations Futures
The potential applications of 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene are still being explored, and there are several potential future directions for research. One potential direction is to further study the effects of this compound on the nervous system, as its effects on the enzyme acetylcholinesterase are still not fully understood. Additionally, further research into the antioxidant properties of this compound could be beneficial, as it could potentially be used to reduce oxidative damage to cells. Furthermore, research into the mechanisms of action of this compound on cancer cells could be beneficial, as it could potentially be used as a novel anti-cancer agent. Finally, further research into the synthesis of this compound could be beneficial, as it could potentially be used to produce larger quantities of the compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene involves a series of steps beginning with the reaction between 1,3-dichloro-2-propanol (1) and 1-chloro-3-methyl-2-butanol (2) in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). The reaction produces 3-chloro-2-chloromethyl-1-methyl-1-propene (3), which is then reacted with N-methyl-N-vinylformamide (4) in the presence of a tert-butyl carbamate catalyst to form this compound (this compound).
Propriétés
IUPAC Name |
2-chloro-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-9-11-5-3-7-8(4-6(5)12-9)14-2-1-13-7/h3-4H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZUWOCBOHNBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188028-20-8 |
Source


|
| Record name | 5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)



![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)








